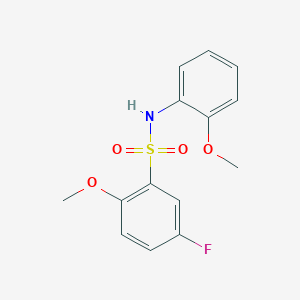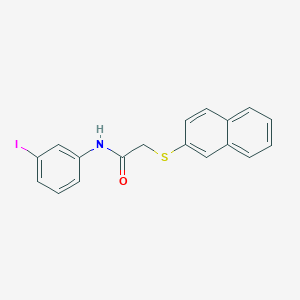![molecular formula C15H23N3OS B4688261 2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol](/img/structure/B4688261.png)
2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol
描述
2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol, commonly known as DT-011, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-011 belongs to the class of piperazine derivatives and has been found to exhibit promising results in various preclinical studies.
科学研究应用
DT-011 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antipsychotic, and neuroprotective properties. In preclinical studies, DT-011 has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. It has also been found to exhibit antipsychotic effects by modulating the levels of neurotransmitters in the brain. Additionally, DT-011 has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of DT-011 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, DT-011 has been found to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis. In the brain, it has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects
DT-011 has been found to exhibit several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer progression. In the brain, it has been found to modulate the levels of neurotransmitters, reduce oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
DT-011 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various in vitro and in vivo studies. Additionally, it exhibits potent therapeutic properties, making it a promising candidate for drug development. However, one limitation of DT-011 is that its exact mechanism of action is not fully understood, which may pose challenges in designing targeted therapies.
未来方向
There are several future directions for research on DT-011. One area of focus could be to further elucidate its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, more preclinical studies are needed to evaluate its safety and efficacy in various disease models. Another potential direction could be to explore its potential as a drug candidate for various diseases, including cancer, schizophrenia, and neurodegenerative disorders.
Conclusion
DT-011 is a novel compound that has shown promising results in various preclinical studies. Its potent therapeutic properties make it a promising candidate for drug development in various disease areas. While its exact mechanism of action is not fully understood, further research is needed to fully elucidate its therapeutic potential. DT-011 has the potential to make a significant impact on the field of medicine and holds promise for the development of novel therapies for various diseases.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-16(2)14-5-3-13(4-6-14)15(20)18-9-7-17(8-10-18)11-12-19/h3-6,19H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZMIHWOZKQMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4688178.png)
![2-(1-adamantyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]acetohydrazide](/img/structure/B4688190.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-naphthylmethyl)-1,3-propanediamine](/img/structure/B4688192.png)
![ethyl 5-acetyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4688221.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4688223.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4688227.png)

![2-{[6-amino-3,5-dicyano-4-(3,4-dimethoxyphenyl)-2-pyridinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4688238.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]benzenesulfonamide](/img/structure/B4688242.png)
![1-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4688244.png)


![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4688267.png)
![N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B4688272.png)